(E)-methyl 2-(5-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of furan platform chemicals (FPCs), which are directly available from biomass . The products are 2-amino-3-cyano-furans equipped with a chiral polyhydroxyalkyl group in the 5-position . Another synthesis method involves the use of malononitrile as the activated methylene reactant .Scientific Research Applications
Modifications and Biological Evaluation of Related Compounds
Research on compounds with similar structures, such as amino-3,5-dicyanopyridines, demonstrates the potential of these scaffolds in developing adenosine receptor (AR) ligands with applications in treating neuropathic pain. A study highlighted the synthesis and pharmacological evaluation of these compounds, showing selectivity and inverse agonist profile for human A1AR, with some derivatives also acting as mixed hA1AR inverse agonists/A2A and A2B AR antagonists. These compounds have shown promise in reducing oxaliplatin-induced neuropathic pain, suggesting potential applications in pain management (Betti et al., 2019).
Applications in Corrosion Inhibition
The study of amino acid compounds, including derivatives with furan structures, as corrosion inhibitors for steel in acidic solutions illustrates an application in materials science. These compounds, studied through electrochemical methods, displayed mixed-type inhibition characteristics, adhering to the surface of N80 steel and following Langmuir adsorption isotherm. This research provides insights into eco-friendly corrosion inhibition strategies, highlighting the relevance of such compounds in protecting metals from corrosion in industrial settings (Yadav et al., 2015).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic structures from compounds bearing furan and amino functionalities showcases the versatility of these molecules in organic synthesis. Research efforts have led to the development of methods for creating a range of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Such studies contribute to the advancement of synthetic methodologies, enabling the creation of compounds with potential bioactivity or novel material properties (Koza et al., 2013).
properties
IUPAC Name |
methyl 2-[5-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-21(25)18-7-3-2-6-17(18)19-9-8-15(28-19)11-14(12-22)20(24)23-13-16-5-4-10-27-16/h2-11H,13H2,1H3,(H,23,24)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSIFYVLHUWLEZ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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